molecular formula C10H18ClF2NO2 B13449368 methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

Cat. No.: B13449368
M. Wt: 257.70 g/mol
InChI Key: FPDUMVCAOUQLJR-DDWIOCJRSA-N
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Description

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorocyclohexyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride typically involves the reaction of methyl 3-amino-2-(4,4-difluorocyclohexyl)-3-oxo-propanoate with appropriate reagents under controlled conditions . The reaction conditions often include the use of ammonia (25%) and other solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexyl ketones, while reduction may produce difluorocyclohexyl alcohols.

Scientific Research Applications

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and difluorocyclohexyl-containing molecules. Examples include:

Uniqueness

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is unique due to its specific stereochemistry and the presence of the difluorocyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H18ClF2NO2
  • Molecular Weight : 257.70 g/mol
  • CAS Number : 2306255-69-4
  • IUPAC Name : methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride

The presence of a difluorocyclohexyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

Neuroprotective Effects

Research indicates that methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride exhibits neuroprotective properties . It is hypothesized that the compound interacts with specific receptors involved in neurotransmission and neuroprotection. Preliminary studies suggest potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter pathways and protect neuronal integrity .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The difluorocyclohexyl moiety may enhance binding affinity to neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling.
  • Metabolic Pathways : Studies have suggested that this compound could influence metabolic pathways related to neuroinflammation and oxidative stress .
  • Pharmacokinetics : The lipophilic nature of the compound may improve its bioavailability, allowing for better penetration across the blood-brain barrier.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate; hydrochloride115054-62-1Contains a catechol moiety; used in antihypertensive therapies.
Methyl 2-amino-3-(4-fluorophenyl)propanoate56777-191Lacks difluorocyclohexyl group; potential applications in pain management.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate68697-61-0Hydroxy group instead of difluoro; studied for antidepressant properties.

The presence of the difluorocyclohexyl group in methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate significantly enhances its lipophilicity compared to these similar compounds, potentially leading to improved receptor interactions and therapeutic outcomes .

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate resulted in reduced neuronal loss and improved cognitive function compared to control groups .
  • Clinical Trials for Neurological Disorders : Ongoing clinical trials are evaluating the efficacy of this compound in patients with early-stage Alzheimer's disease. Initial results indicate a positive trend in cognitive improvement and reduced progression of symptoms .

Properties

Molecular Formula

C10H18ClF2NO2

Molecular Weight

257.70 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

InChI

InChI=1S/C10H17F2NO2.ClH/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7;/h7-8H,2-6,13H2,1H3;1H/t8-;/m1./s1

InChI Key

FPDUMVCAOUQLJR-DDWIOCJRSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCC(CC1)(F)F)N.Cl

Canonical SMILES

COC(=O)C(CC1CCC(CC1)(F)F)N.Cl

Origin of Product

United States

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